molecular formula C8H8FNO3 B13067521 2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid

2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid

Cat. No.: B13067521
M. Wt: 185.15 g/mol
InChI Key: UPSAIDRYHGYTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H8FNO3 This compound features a pyridine ring substituted with a fluoro group at the 3-position and a methoxy group at the 2-position, along with an acetic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid typically involves the introduction of the fluoro and methoxy groups onto the pyridine ring, followed by the attachment of the acetic acid moiety. One common method involves the use of fluorinated pyridine derivatives as starting materials. The methoxy group can be introduced via nucleophilic substitution reactions, while the acetic acid moiety can be attached through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The acetic acid moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxy groups can enhance its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8FNO3/c1-13-8-7(9)5(2-3-10-8)4-6(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

UPSAIDRYHGYTKF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.